molecular formula C20H18N2O3 B2546625 2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate CAS No. 436129-97-4

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate

Cat. No. B2546625
CAS RN: 436129-97-4
M. Wt: 334.375
InChI Key: AOIWTVKRFRYXDU-UHFFFAOYSA-N
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Description

“2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate” is a chemical compound. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods . Established protocols for the synthesis of the quinoline ring include Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Other methods involve the use of catalysts such as boron trifluoride etherate (BF 3.OEt 2) to obtain substituted quinolines .


Molecular Structure Analysis

Quinoline, the parent compound of “2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate”, is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C 9 H 7 N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The quinoline ring can be altered to produce a number of differently substituted quinolines .

Scientific Research Applications

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future directions may include the development of greener and more sustainable chemical processes .

properties

IUPAC Name

[2-(N-ethylanilino)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-22(16-9-4-3-5-10-16)19(23)14-25-20(24)18-13-12-15-8-6-7-11-17(15)21-18/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIWTVKRFRYXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate

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